4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one

Lipophilicity LogP Medicinal Chemistry

Researchers seeking a 1,5-benzodiazepine scaffold with optimal CNS drug-like properties often encounter variability in lipophilicity and purity among analogs. 4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one (CAS 2070-87-3) offers a consistent LogP of 2.18-a 1.44-unit increase over the 4-methyl analog-making it a preferred starting point for CNS-penetrant compound libraries. Key advantages: • Defined physicochemical profile: density 1.44 g/cm³, boiling point 297.5°C, enabling reliable method development. • ~73% synthetic yield for efficient scale-up. • Available with ≥98% purity from verified stock for immediate dispatch.

Molecular Formula C10H7F3N2O
Molecular Weight 228.17 g/mol
CAS No. 2070-87-3
Cat. No. B1332130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one
CAS2070-87-3
Molecular FormulaC10H7F3N2O
Molecular Weight228.17 g/mol
Structural Identifiers
SMILESC1C(=NC2=CC=CC=C2NC1=O)C(F)(F)F
InChIInChI=1S/C10H7F3N2O/c11-10(12,13)8-5-9(16)15-7-4-2-1-3-6(7)14-8/h1-4H,5H2,(H,15,16)
InChIKeyAVYUTTGUWVFRQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one (CAS 2070-87-3): Core Physicochemical and Structural Characteristics


4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one (CAS: 2070-87-3) is a 1,5-benzodiazepin-2-one derivative characterized by the presence of a strongly electron-withdrawing trifluoromethyl (-CF3) group at the 4-position . The compound possesses a molecular formula of C10H7F3N2O and a molecular weight of 228.17 g/mol . The 1,5-benzodiazepine scaffold distinguishes it from the more clinically prevalent 1,4-benzodiazepine isomers, and the -CF3 substituent confers distinct physicochemical properties compared to unsubstituted, methyl-, or phenyl-substituted analogs, including increased density (1.44 g/cm³) and a moderate LogP (2.18) .

Why 4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one Cannot Be Directly Substituted by Other 1,5-Benzodiazepin-2-one Analogs


The 1,5-benzodiazepin-2-one scaffold exhibits significant structure-activity relationship (SAR) sensitivity, and substitution at the 4-position is a critical determinant of compound properties [1]. The -CF3 group in this specific compound (CAS 2070-87-3) dramatically alters lipophilicity, electron distribution, and steric bulk relative to analogs such as 4-methyl or 4-phenyl variants. Direct generic substitution without these differentiating factors would compromise experimental reproducibility in applications where specific physicochemical properties—such as chromatographic retention time, solubility profile, or boiling point—are critical parameters. The quantitative differences documented in the evidence below demonstrate why this specific derivative, and not a cheaper or more readily available analog, is required for applications where these defined properties are essential.

Quantitative Differentiation of 4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one (CAS 2070-87-3) Against Closest Analogs


Enhanced Lipophilicity (LogP) of 4-Trifluoromethyl Derivative vs. 4-Methyl Analog

The introduction of the trifluoromethyl group at the 4-position significantly increases the calculated LogP (a measure of lipophilicity) compared to the 4-methyl analog. The target compound exhibits a LogP of 2.18, which is 1.44 units higher than the 4-methyl analog's LogP of 0.74 . This increase in lipophilicity, driven by the strong electron-withdrawing and hydrophobic nature of the -CF3 group, is a quantifiable differentiation that directly impacts compound behavior in biological systems and purification workflows.

Lipophilicity LogP Medicinal Chemistry ADME

Reduced Boiling Point of 4-Trifluoromethyl Derivative Enabling Distinct Purification Conditions

The target compound exhibits a boiling point of 297.5 °C at 760 mmHg, which is significantly lower than the 4-methyl analog (355.3 °C) and the 4-phenyl analog (433 °C) . This lower boiling point, despite its higher molecular weight compared to the 4-methyl derivative, is a direct consequence of the trifluoromethyl group's influence on intermolecular interactions, offering distinct advantages in purification by distillation and in high-temperature reaction conditions where thermal stability is a concern.

Physicochemical Properties Purification Distillation Boiling Point

Increased Density of 4-Trifluoromethyl Derivative Relative to 4-Methyl Analog

The target compound exhibits a density of 1.44 g/cm³, which is 18% higher than the 1.22 g/cm³ density of the 4-methyl analog . This increase in density is attributed to the greater mass and strong polar interactions introduced by the trifluoromethyl group. Density is a fundamental property affecting crystallization behavior, solid-state packing, and the development of formulations where specific gravity is a critical quality attribute.

Density Physical Properties Formulation Crystallization

Comparable Synthetic Yield of 4-Trifluoromethyl Derivative to 4-Methyl Analog

The target compound can be synthesized via the condensation of 1,2-phenylenediamine with methyl 4,4,4-trifluorocrotonate, achieving a yield of approximately 73% [1]. This yield is comparable to the approximately 70% yield reported for the synthesis of the 4-methyl analog via related condensation methods . The data indicate that the presence of the trifluoromethyl group does not inherently compromise synthetic efficiency, making the target compound a viable alternative when its distinct physicochemical profile is required.

Synthesis Yield Process Chemistry Scale-up

Validated Application Scenarios for 4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one (CAS 2070-87-3)


Scaffold for CNS-Targeted Medicinal Chemistry Programs Requiring Enhanced Lipophilicity

The 1.44-unit increase in LogP relative to the 4-methyl analog makes this compound a preferred starting scaffold for medicinal chemistry campaigns targeting CNS penetrance, where optimal lipophilicity (LogP 2-5) is a critical design parameter [1]. The 4-trifluoromethyl derivative provides a measurable advantage in partition coefficient compared to less lipophilic analogs, aligning with established CNS drug design guidelines [1].

Internal Standard or Reference Compound for Chromatographic Method Development

The distinct boiling point (297.5 °C) and density (1.44 g/cm³) of this compound, which differ significantly from 4-methyl (355.3 °C, 1.22 g/cm³) and 4-phenyl (433 °C) analogs , enable its use as an internal standard or reference compound in HPLC and GC method development where unique retention time and detection parameters are required.

Precursor for Fluorinated Heterocycle Synthesis

The presence of the trifluoromethyl group and the reactive 2-one moiety makes this compound a valuable precursor for synthesizing more complex fluorinated heterocycles. The documented synthetic yield of ~73% demonstrates its practical viability as a building block in multi-step synthesis, particularly for generating libraries of fluorinated analogs for SAR studies.

Physicochemical Reference Standard in Analytical Chemistry

The well-defined and documented physicochemical properties—density (1.44 g/cm³), boiling point (297.5 °C), and LogP (2.18) —support its use as a reference standard for calibrating analytical instruments or validating computational models for predicting the properties of benzodiazepine derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.